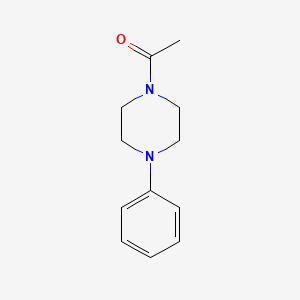

1-(4-Phenylpiperazin-1-yl)ethanone

描述

Significance of the 1-(4-Phenylpiperazin-1-yl)ethanone Scaffold in Drug Discovery and Development

The this compound scaffold is a key building block in modern drug discovery, valued for its ability to be readily modified to create libraries of compounds with diverse pharmacological activities. nih.govnih.govnih.gov This structural motif is prevalent in numerous biologically active molecules, targeting a variety of receptors and enzymes. nih.govnih.govnih.gov

A notable area of investigation involves the development of antagonists for the C-C chemokine receptor type 1 (CCR1), a G-protein coupled receptor implicated in inflammatory conditions such as rheumatoid arthritis and Alzheimer's disease. nih.gov Derivatives of this compound have been designed and studied for their potential to inhibit CCR1 activity. nih.gov

Furthermore, the scaffold has proven instrumental in the creation of ligands for the sigma-1 receptor, which is overexpressed in many cancer cell types. rsc.orgrsc.org This has led to the development of potential anticancer agents and diagnostic tools. rsc.orgrsc.org For instance, a fluorinated analogue, 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ), has shown promising affinity for the sigma-1 receptor. rsc.orgrsc.org

The versatility of the this compound core extends to the central nervous system (CNS), where its derivatives have been explored for their potential as antipsychotic and antidepressant agents. nih.govnih.govquickcompany.in The phenylpiperazine moiety is a common feature in many CNS-active drugs. solubilityofthings.com

The following table provides a summary of the diverse therapeutic applications of compounds derived from the this compound scaffold:

| Therapeutic Area | Target | Example Application |

| Inflammation | CCR1 | Antagonists for rheumatoid arthritis and Alzheimer's disease |

| Oncology | Sigma-1 Receptor | Anticancer agents and imaging probes |

| Central Nervous System | 5-HT3 Receptors, Dopamine (B1211576) Receptors | Antidepressants and antipsychotics |

Overview of Key Academic Research Directions Involving this compound Derivatives

Academic research has been pivotal in uncovering the therapeutic potential of this compound derivatives. These investigations have spanned various disciplines, from computational modeling to preclinical evaluation, to elucidate the structure-activity relationships and mechanisms of action of these compounds.

Anticancer Research: A significant research focus has been on the design and synthesis of novel anticancer agents. For example, N-(1-(4-(dibenzo[b,f] nih.govresearchgate.netthiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl) derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. researchgate.netnih.gov Some of these compounds exhibited potent activity, with IC50 values in the micromolar range against cell lines such as K562, Colo-205, and MDA-MB 231. nih.gov The proposed mechanism for some of these derivatives involves the inhibition of sirtuins. nih.gov Similarly, novel 1,4-disubstituted phthalazines incorporating the phenylpiperazine moiety have been synthesized and shown to possess anticancer activity. mdpi.comdoaj.org

Central Nervous System Disorders: In the realm of CNS disorders, researchers have investigated derivatives for their antidepressant and antipsychotic potential. One such derivative, (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone, has demonstrated antidepressant-like activity in rodent models. nih.govnih.gov This compound acts as a novel 5-HT3 receptor antagonist. nih.govnih.gov Furthermore, the synthesis of 1-(4-(2-(4-phenylpiperazin-1-yl)ethoxy)phenyl)ethanone has been explored for its potential as a neuroleptic agent in the treatment of psychosis. quickcompany.in Research has also been conducted on urea (B33335) derivatives of 1-(4-substituted-phenyl)-3-(4-oxo-2-propyl-4H-quinazolin-3-yl) which have shown CNS depressant activity. researchgate.net

Receptor-Specific Ligand Development: A key research direction has been the development of ligands with high affinity and selectivity for specific receptors. In one study, 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone (PPZ) was identified as a potential ligand for the sigma-1 receptor through docking and molecular dynamics simulation studies. rsc.orgrsc.org Its fluoroethylated analogue, FEt-PPZ, exhibited even better affinity. rsc.orgrsc.org Another area of focus has been on designing CCR1 antagonists, with studies employing homology modeling and 3D-QSAR to understand the inhibitory mechanism of 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone derivatives. nih.gov

The table below highlights some of the key research findings for derivatives of this compound:

| Research Area | Derivative Type | Key Findings |

| Anticancer | N-(1-(4-(dibenzo[b,f] nih.govresearchgate.netthiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl) derivatives | Potent cytotoxic activity against human cancer cell lines (IC50 values of 20-40 μM). nih.gov |

| Antidepressant | (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone | Exhibited antidepressant-like effects in rodent models. nih.govnih.gov |

| Sigma-1 Receptor Ligands | 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ) | Showed good affinity towards the sigma-1 receptor. rsc.orgrsc.org |

| CCR1 Antagonists | 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone (B97240) derivatives | Docking studies highlighted key interactions with active site residues. nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(4-phenylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-11(15)13-7-9-14(10-8-13)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBOBXSXWBMZCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276842 | |

| Record name | 1-(4-phenylpiperazin-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21557-13-1 | |

| Record name | 1-(4-phenylpiperazin-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 4 Phenylpiperazin 1 Yl Ethanone

Established Synthetic Routes to 1-(4-Phenylpiperazin-1-yl)ethanone and its Precursors

The synthesis of this compound and its precursors is well-documented, employing straightforward and efficient chemical reactions. These methods provide a reliable foundation for accessing the core structure needed for further chemical exploration.

Synthesis of Key Intermediates for this compound Scaffolds (e.g., 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone)

A pivotal intermediate for the derivatization of the this compound core is 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone (B80287). This compound introduces a reactive electrophilic site, enabling the subsequent attachment of various nucleophilic groups.

The synthesis of 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone is typically achieved through the acylation of 1-phenylpiperazine (B188723) with chloroacetyl chloride. In a common procedure, 1-phenylpiperazine hydrochloride is treated with chloroacetyl chloride in the presence of a base, such as triethylamine (B128534), in an anhydrous solvent like dichloromethane. nih.gov The reaction is initiated at a reduced temperature (e.g., 273 K or 0 °C) and then allowed to proceed at room temperature. nih.gov The triethylamine serves to neutralize the hydrogen chloride generated during the reaction, driving the formation of the amide. After the reaction is complete, the product is isolated through a standard aqueous workup and can be further purified by crystallization. nih.gov

The reaction can be summarized as follows:

Starting Material: 1-Phenylpiperazine hydrochloride

Reagent: Chloroacetyl chloride

Base: Triethylamine

Solvent: Dichloromethane

Product: 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone

This intermediate is a valuable starting material for a variety of pharmaceutical and agrochemical applications. nih.gov

Specific Reaction Pathways for Core Structure Formation

The fundamental structure of this compound is most commonly synthesized via the N-acetylation of 1-phenylpiperazine. This reaction involves the introduction of an acetyl group onto the secondary amine of the piperazine (B1678402) ring.

A typical laboratory-scale synthesis involves reacting 4-phenylpiperazine with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640). nih.gov The reaction is carried out in the presence of a base, like triethylamine, to scavenge the acidic byproduct (HCl or acetic acid). nih.gov Dichloromethane is often used as the solvent. nih.gov The resulting crude product can then be purified using techniques like column chromatography or recrystallization to yield the desired this compound with high purity. nih.gov The N-acetylation process follows an ordered Bi-Bi reaction mechanism, where the acetyl-CoA (or other acetyl source) binds first, followed by the amine, leading to the transfer of the acetyl group. nih.gov This modification neutralizes the charge of the N-terminus and increases its hydrophobicity. nih.gov

For analogues such as 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, a similar acylation strategy is employed starting from 4-(4-hydroxyphenyl)piperazine. nih.govnih.gov One patented method describes the reaction of N-(4-hydroxyphenyl)piperazine dihydrobromide with acetic anhydride in the presence of potassium carbonate in dioxane, with the reaction mixture being refluxed for an extended period. nih.gov Another approach involves adding an alkali and acetic anhydride to an alcohol solution of 4-hydroxy phenyl piperazine dihydrobromate, which is reported to improve yield and purity. nih.gov

Derivatization Strategies for Enhancing Molecular Complexity and Diversity

The this compound scaffold is a versatile platform for generating a vast library of compounds through various derivatization strategies. These modifications are aimed at exploring the structure-activity relationships of the resulting molecules for various applications.

Functional Group Interconversions and Targeted Modifications

Functional group interconversions on the this compound core or its analogues allow for fine-tuning of the molecule's properties.

One example is the O-alkylation of the hydroxyl group in 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone. This compound can be reacted with alkylating agents, such as 1-bromo-2-fluoroethane, in the presence of a base like potassium carbonate in a solvent such as acetonitrile. rsc.org This reaction, typically performed under reflux, yields the corresponding ether derivative, for instance, 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone. rsc.org This specific modification has been utilized in the synthesis of radiolabeled compounds for medical imaging. rsc.orgrsc.org

Another targeted modification is the reduction of the amide functionality. The amide in an N-acyl-N-phenylpiperazine can be reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH4). nih.gov This converts the ethanone (B97240) moiety into an ethylamino group, significantly altering the electronic and steric properties of the molecule.

Below is a table summarizing these functional group interconversions:

| Starting Compound | Reagents and Conditions | Modified Functional Group | Product | Reference(s) |

| 1-(4-(4-Hydroxyphenyl)piperazin-1-yl)ethanone | 1-Bromo-2-fluoroethane, K₂CO₃, Acetonitrile, Reflux | Phenolic Hydroxyl to Fluoroethoxy | 1-(4-(4-(2-Fluoroethoxy)phenyl)piperazin-1-yl)ethanone | rsc.org |

| N-Acyl-N-phenylpiperazine | Lithium Aluminum Hydride (LiAlH₄) | Amide to Amine | N-Alkyl-N-phenylpiperazine | nih.gov |

Introduction of Diverse Heterocyclic Moieties onto the this compound Core

A key strategy for expanding the chemical space of this compound is the introduction of various heterocyclic rings. This is often achieved by utilizing the reactive 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone intermediate.

For example, novel antagonists for the CCR1 receptor have been developed by reacting 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone with pyrazole (B372694) derivatives. This creates a new series of compounds based on the 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone scaffold. researchgate.net

In another instance, the chloro-intermediate has been reacted with mercapto-heterocyclic compounds to synthesize new derivatives with potential biological activities. dovepress.com This approach allows for the attachment of a wide range of sulfur-containing heterocycles.

Furthermore, derivatives incorporating an isoxazole (B147169) ring, such as 2-[(isoxazol-4-ylmethyl)thio]-1-(4-phenylpiperazin-1-yl)ethanone, have been synthesized. nih.gov The synthesis of new 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone derivatives has also been achieved through the N-alkylation of 3,5-dimethylpyrazole (B48361) with 1-aryl-2-bromoethanone, a related intermediate. researchgate.net

A summary of heterocyclic moieties introduced is presented in the table below:

| Heterocyclic Moiety | Synthetic Approach | Resulting Scaffold | Reference(s) |

| Pyrazole | Reaction of 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone with pyrazole | 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone | researchgate.net |

| Mercapto-heterocycles | Reaction of 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone with mercapto-heterocycles | Thioether-linked heterocyclic derivatives | dovepress.com |

| Isoxazole | Reaction involving a thio-linked isoxazole moiety | 2-[(Isoxazol-4-ylmethyl)thio]-1-(4-phenylpiperazin-1-yl)ethanone | nih.gov |

| 3,5-Dimethylpyrazole | N-alkylation with a bromoethanone intermediate | 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone | researchgate.net |

| Pyrrolo[3,4-d]pyridazinone | Multi-step synthesis to attach 1,3,4-oxadiazole (B1194373) derivatives | 1,3,4-Oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone |

Electrochemical Synthesis Approaches for Novel Derivatives

Electrochemical methods offer a green and efficient alternative for the synthesis of novel derivatives of this compound, particularly from its hydroxylated analogues.

The electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone can generate a reactive p-quinone imine species in situ. This intermediate can then participate in Michael addition reactions with various nucleophiles. For instance, in the presence of 2-mercaptobenzothiazole (B37678) or 2-mercaptobenzoxazole, this electrochemical oxidation leads to the formation of new arylthiobenzazole derivatives.

Similarly, when the electrochemical oxidation is performed in the presence of 4-hydroxycoumarin (B602359) or 4-hydroxy-6-methylcoumarin, new coumarin (B35378) derivatives are synthesized through a Michael-type addition followed by hydrolysis. This one-pot procedure is an efficient way to access these complex molecules.

This electrochemical approach has also been used to react the electrochemically generated p-quinone imine with arylsulfinic acids, resulting in the corresponding new phenylpiperazine derivatives via an EC (electrochemical-chemical) mechanism.

The table below highlights some of the derivatives synthesized using electrochemical methods:

| Starting Compound | Nucleophile | Key Intermediate | Product Type | Reference(s) |

| 1-(4-(4-Hydroxyphenyl)piperazin-1-yl)ethanone | 2-Mercaptobenzothiazole / 2-Mercaptobenzoxazole | p-Quinone imine | Arylthiobenzazole derivatives | |

| 1-(4-(4-Hydroxyphenyl)piperazin-1-yl)ethanone | 4-Hydroxycoumarin / 4-Hydroxy-6-methylcoumarin | p-Quinone imine | Coumarin derivatives | |

| 1-(4-(4-Hydroxyphenyl)piperazin-1-yl)ethanone | Arylsulfinic acids | p-Quinone imine | Phenylsulfonyl-phenylpiperazine derivatives |

Optimization of Synthetic Protocols for Yield and Purity

The optimization of synthetic protocols for the production of this compound and its derivatives is crucial for enhancing reaction efficiency, increasing product yield, and ensuring high purity, which are critical for its applications in various scientific fields. Research has focused on refining reaction conditions, particularly for the N-acetylation of the piperazine core, to overcome challenges such as low yields and the formation of by-products.

A significant advancement in the synthesis of acetylated phenylpiperazine compounds involves the strategic selection of solvents and reagents to control the reaction environment. An older method for producing a related compound, 1-acetyl-4-(4-hydroxyphenyl)piperazine, involved the use of 1,4-dioxane (B91453) as a solvent and potassium carbonate as a base, which resulted in a lengthy reaction time of three days and a modest yield of approximately 27%. google.com This process also presented challenges in purification.

More recent methodologies have demonstrated substantial improvements in both yield and purity by optimizing the acetylation step. One such optimized protocol utilizes a mixed solvent system of ethanol (B145695) and water. google.com In this improved method, 4-(4-hydroxyphenyl)piperazine dihydrobromide is dissolved in an ethanol-water mixture, and the pH is carefully controlled through the gradual addition of a base like sodium carbonate in a carbon dioxide atmosphere. This is followed by the introduction of acetic anhydride at a reduced temperature of 0–5°C before heating to reflux for a shorter duration of two hours. This refined approach has been reported to achieve yields exceeding 85%, a significant increase from the previous method.

The key to this enhanced efficiency lies in the solvent choice and pH control. The ethanol-water system is more effective at minimizing side reactions compared to solvents like 1,4-dioxane. Furthermore, the controlled addition of the base prevents undesirable secondary reactions, such as di-acetylation, by maintaining a near-neutral pH during the initial phase of the acetylation. This leads to a cleaner reaction profile and simplifies the purification process, often requiring only recrystallization from ethanol to obtain a high-purity product.

The following table provides a comparative analysis of the traditional and optimized synthetic routes for a closely related acetylated phenylpiperazine, highlighting the impact of the refined protocol on yield and reaction time.

| Method | Starting Material | Acetylating Agent | Solvent | Base | Reaction Time | Yield | Purity |

| Traditional Method | 4-(4-hydroxyphenyl)piperazine dihydrobromide | Acetic anhydride | 1,4-Dioxane | Potassium carbonate | 72 hours | ~27% | Moderate |

| Optimized Method | 4-(4-hydroxyphenyl)piperazine dihydrobromide | Acetic anhydride | Ethanol-Water | Sodium carbonate | 2 hours | >85% | High |

Structure Activity Relationship Sar Studies of 1 4 Phenylpiperazin 1 Yl Ethanone Derivatives

Correlations Between Specific Structural Motifs and Biological Activities

The biological activities of 1-(4-phenylpiperazin-1-yl)ethanone derivatives are intrinsically linked to their structural architecture. Modifications to the core scaffold have led to the discovery of compounds with a broad spectrum of pharmacological effects, ranging from central nervous system activity to anticancer and anti-inflammatory properties.

The core 1-phenylpiperazine (B188723) motif is a well-established pharmacophore for various receptors and enzymes. The introduction of an ethanone (B97240) group at the N1-position of the piperazine (B1678402) ring creates a distinct chemical entity, this compound, which has been further derivatized to explore its therapeutic potential. For instance, the replacement of the ethanone moiety with a 2-(1H-pyrazol-1-yl)ethanone group led to the identification of a novel series of potent C-C chemokine receptor 1 (CCR1) antagonists. nih.gov CCR1 is a key mediator of inflammatory cell migration, and its antagonists hold promise for the treatment of inflammatory diseases.

Furthermore, derivatives of this compound have been investigated for their potential in oncology. Specifically, compounds such as 2-[(isoxazol-4-ylmethyl)thio]-1-(4-phenylpiperazin-1-yl)ethanone have demonstrated potent inhibition of androgen receptor (AR) transcriptional activity, a critical pathway in the progression of prostate cancer. The phenylpiperazine portion of these molecules often plays a crucial role in establishing key interactions within the binding sites of their respective targets.

The versatility of the this compound scaffold is further highlighted by its exploration in the context of other biological targets. For example, the core structure is related to molecules showing alpha-blocking and Ca-antagonistic activities, suggesting that even subtle modifications can significantly alter the pharmacological profile. nih.govnih.gov The phenylpiperazinyl group is also a known constituent in compounds with antiviral and antimicrobial properties. nih.gov

Table 1: Correlation of Structural Motifs in this compound Derivatives with Biological Activities

| Structural Motif | Modification | Resulting Biological Activity | Example Compound Class |

| Ethanone Moiety | Replacement with 2-(1H-pyrazol-1-yl)ethanone | CCR1 Antagonism | 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanones nih.gov |

| Phenyl Ring | Substitution with various groups | Modulated Receptor Affinity (e.g., Sigma-1) | Substituted 1-(4-phenylpiperazin-1-yl)ethanones |

| Ethanone Moiety | Addition of a thio-linked isoxazole (B147169) | Androgen Receptor Inhibition | 2-[(isoxazol-4-ylmethyl)thio]-1-(4-phenylpiperazin-1-yl)ethanones |

| Core Scaffold | General modifications | Alpha-blocking, Ca-antagonism, Antiviral, Antimicrobial | Various Phenylpiperazine Derivatives nih.govnih.govnih.gov |

Influence of Substituent Effects on Receptor Binding Profiles and Functional Modulation

The nature and position of substituents on the phenyl ring of this compound derivatives can dramatically influence their receptor binding affinity and functional activity. These substituent effects are often a combination of steric, electronic, and hydrophobic factors that dictate the orientation and interaction of the molecule within the receptor's binding pocket.

A pertinent example is the development of ligands for the sigma-1 receptor, a protein implicated in various neurological disorders and cancer. Docking studies identified 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone (PPZ) as a potential sigma-1 receptor ligand. nih.govrsc.orgnih.gov The introduction of a hydroxyl group at the para-position of the phenyl ring was found to be a key interaction point. Further modification of this hydroxyl group to a 2-fluoroethoxy group, yielding 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ), resulted in a significant enhancement of binding affinity for the sigma-1 receptor. nih.govrsc.orgnih.gov This suggests that the electronic properties and the potential for hydrogen bonding of the substituent at this position are critical for potent receptor interaction.

In the context of CCR1 antagonists, SAR studies on 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanones revealed that substitution on the phenyl ring is a key determinant of activity. nih.gov For instance, the presence of electron-withdrawing groups at the meta or para positions of the phenyl ring was generally favored for higher antagonist potency.

Table 2: Influence of Phenyl Ring Substituents on Receptor Binding of this compound Analogs

| Parent Compound | Substituent | Position | Target Receptor | Effect on Binding/Activity | Reference Compound |

| This compound | -OH | para | Sigma-1 | Establishes key interaction | 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone (PPZ) nih.govrsc.orgnih.gov |

| 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone | -OCH2CH2F | para (of phenol) | Sigma-1 | Enhanced binding affinity | 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ) nih.govrsc.orgnih.gov |

| 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone | Electron-withdrawing groups | meta/para | CCR1 | Increased antagonist potency | Substituted pyrazolyl-ethanone derivatives nih.gov |

Identification of Key Pharmacophoric Elements within Active this compound Analogs

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For this compound derivatives, several key pharmacophoric elements can be identified based on the SAR studies conducted on various analogs.

The fundamental pharmacophore for many active derivatives includes:

Aromatic Feature: The phenyl ring serves as a crucial hydrophobic and/or aromatic interaction point with the receptor. Its substitution pattern, as discussed previously, can further refine this interaction.

Basic Nitrogen Atom: The N4-nitrogen of the piperazine ring, being basic in nature, is often involved in ionic or hydrogen bond interactions with acidic residues in the binding pocket.

Hydrogen Bond Acceptor: The carbonyl oxygen of the ethanone moiety acts as a hydrogen bond acceptor, forming a key interaction with hydrogen bond donors in the receptor.

Hydrophobic/Linker Region: The piperazine ring itself provides a hydrophobic scaffold and acts as a linker, appropriately positioning the phenyl ring and the ethanone group for optimal interaction with the target.

In the case of the potent sigma-1 receptor ligand FEt-PPZ, the pharmacophore can be further defined to include a hydrogen bond acceptor feature (the ether oxygen of the fluoroethoxy group) and a halogen atom (fluorine) which can participate in specific interactions. nih.govrsc.orgnih.gov For the CCR1 antagonists based on the 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone scaffold, the pyrazole (B372694) ring introduces additional hydrogen bond acceptor and donor features, as well as aromatic characteristics, which are critical for their high affinity and selectivity. nih.gov

Table 3: Key Pharmacophoric Elements in Active this compound Analogs

| Pharmacophoric Feature | Chemical Moiety | Putative Interaction | Relevance in Analogs |

| Aromatic Feature | Phenyl Ring | Hydrophobic/π-π stacking | Essential for anchoring in the binding site of various receptors. |

| Basic Nitrogen | N4 of Piperazine | Ionic/Hydrogen Bonding | Crucial for interaction with acidic amino acid residues. |

| Hydrogen Bond Acceptor | Carbonyl Oxygen of Ethanone | Hydrogen Bonding | Forms key interactions with hydrogen bond donors. |

| Hydrophobic Linker | Piperazine Ring | van der Waals/Hydrophobic | Orients other pharmacophoric features for optimal binding. |

| Additional H-Bond Acceptor/Aromatic Feature | Pyrazole Ring (in CCR1 antagonists) | Hydrogen Bonding/Aromatic | Contributes to high affinity and selectivity for CCR1. nih.gov |

| H-Bond Acceptor/Halogen Feature | Fluoroethoxy group (in Sigma-1 ligands) | Hydrogen Bonding/Halogen Bonding | Enhances binding affinity for the sigma-1 receptor. nih.govrsc.orgnih.gov |

Molecular Interactions and Receptor Pharmacology of 1 4 Phenylpiperazin 1 Yl Ethanone Derivatives

Receptor Binding Affinity Profiling of Derivatives

Sigma Receptor Subtype (S1R, S2R) Interactions and Selectivity

Derivatives of 1-(4-phenylpiperazin-1-yl)ethanone have been identified as potent ligands for sigma receptors (σR), with a particular focus on the σ1 subtype (σ1R) due to its overexpression in various cancer types. nih.gov Molecular docking studies have revealed that molecules incorporating piperidine (B6355638) or piperazine (B1678402) substructures exhibit high binding affinity for σ1R. nih.gov

For instance, a fluorinated analogue, 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ), demonstrated a strong affinity for σ1R in docking studies, comparable to clinically evaluated radiopharmaceuticals. nih.govrsc.org The stability of the FEt-PPZ-σ1R complex was further supported by molecular dynamics simulations. nih.govrsc.org The precursor, 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone (PPZ), also showed potential as a σ1R ligand. nih.govrsc.org In vitro cell binding assays with a radiolabeled version of FEt-PPZ, [18F]FEt-PPZ, showed significant uptake in U-87 MG and B16F10 cells, which was considerably reduced in the presence of excess non-radioactive FEt-PPZ, indicating specificity for σ1R. nih.govrsc.org

Further research into benzylpiperazinyl derivatives has led to the development of compounds with high affinity for σ1R and selectivity over the σ2 receptor (σ2R). nih.gov Notably, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one demonstrated a Kᵢ of 1.6 nM for σ1R and a selectivity of 886-fold over σ2R. nih.gov This highlights the potential for developing highly selective σ1R antagonists based on the phenylpiperazine scaffold. nih.gov

Table 1: Sigma Receptor Binding Affinities of Selected this compound Derivatives

| Compound | Target | Binding Affinity (Kᵢ) | Selectivity (Kᵢ σ2/Kᵢ σ1) |

|---|

Data sourced from reference nih.gov

Dopamine (B1211576) Receptor (D2, D3) Binding Characteristics

The this compound framework is a key component in the design of ligands targeting dopamine D2 and D3 receptors. These receptors share high sequence homology, making the development of selective ligands challenging but crucial for therapeutic applications in substance abuse and neuropsychiatric disorders. acs.org

A series of acylaminobutylpiperazines incorporating aza-aromatic units have been synthesized and evaluated for their binding and functional activities at D3 and D2 receptors. acs.org Phenyl and substituted phenyl derivatives in this series displayed Kᵢ values of less than 10 nM at the D3 receptor (D3R) with a D2R/D3R selectivity ratio ranging from 5.4 to 56-fold. acs.org For example, the introduction of a 2-methoxyphenyl group enhanced the affinity for D3R by approximately 3-fold compared to the unsubstituted phenylpiperazine, though it also increased D2R affinity, leading to reduced selectivity. acs.org The highest D3R affinity was observed with a 2,3-dichlorophenylpiperazine analogue. acs.org

Further studies on N-phenylpiperazine analogs have shown that they can achieve high selectivity for the D3 receptor over the D2 receptor, which is attributed to their ability to bind in a bitopic manner, interacting with both an orthosteric and a secondary binding site on the D3 receptor. mdpi.comnih.gov For instance, a series of 3-thiophenephenyl and 4-thiazolylphenyl fluoride (B91410) substituted N-phenylpiperazine analogs were found to bind to the human D3 receptor with nanomolar affinity and substantial D3 vs. D2 binding selectivity (approximately 500-fold for one compound). nih.gov

Table 2: Dopamine Receptor Binding Affinities of Selected Phenylpiperazine Derivatives

| Compound Class | Target | Binding Affinity (Kᵢ) | D2R/D3R Selectivity |

|---|---|---|---|

| Phenyl and substituted phenyl acylaminobutylpiperazines | D3R | <10 nM | 5.4 - 56-fold |

| 4-thiophene-3-yl-benzamide N-phenylpiperazines | D3R | 1.4 - 43 nM | 67 - 1831-fold |

Serotonin (B10506) Receptor (5-HT1A, 5-HT2A) Affinities

Derivatives of this compound have also been investigated for their affinity towards serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. Novel N-[3-(4-phenylpiperazin-1-yl)-propyl] derivatives of 3-spiro-cyclo-hexanepyrrolidine-2,5-dione and 3-spiro-beta-tetralonepyrrolidine-2,5-dione have been synthesized and evaluated. nih.gov

The 3-spiro-cyclo-hexanepyrrolidine-2,5-dione derivatives exhibited high affinity for the 5-HT2A receptor, with Kᵢ values of 15, 27, and 46 nM, and acted as 5-HT2A receptor antagonists. nih.gov In contrast, all tested compounds showed only moderate to low affinity for the 5-HT1A receptor. nih.gov The introduction of a beta-tetralone fragment in the 3-position of the pyrrolidine-2,5-dione ring did not significantly alter the 5-HT1A receptor affinity but did lead to a decrease in 5-HT2A receptor affinity. nih.gov

In another study, 4-alkyl-1-arylpiperazines with a tetralin moiety were synthesized to enhance selectivity for the 5-HT1A receptor over other receptors, including D2, alpha 1, sigma, and other 5-HT receptors. nih.gov For the 2-MeO-Ph, 2-pyridyl, and unsubstituted phenyl N-piperazine derivatives, very low IC₅₀ values (0.3 nM) at 5-HT1A receptors and high selectivity were observed. nih.gov

Table 3: Serotonin Receptor Binding Affinities of Selected Phenylpiperazine Derivatives

| Compound Class | Target | Binding Affinity (Kᵢ) |

|---|---|---|

| N-[3-(4-phenylpiperazin-1-yl)-propyl] derivatives of 3-spiro-cyclo-hexanepyrrolidine-2,5-dione | 5-HT2A | 15 - 46 nM |

C-C Chemokine Receptor Type 1 (CCR1) Antagonism

A novel series of C-C Chemokine Receptor Type 1 (CCR1) antagonists has been identified based on the 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone scaffold. nih.gov These compounds were discovered through screening a compound library using CCR1-expressing human THP-1 cells. nih.gov

Structure-activity relationship (SAR) studies led to the identification of a highly potent and selective CCR1 antagonist with a binding IC₅₀ of 4 nM, using [(¹²⁵)I]-CCL3 as the chemokine ligand. nih.gov This demonstrates that the this compound core can be effectively utilized to develop potent antagonists for this chemokine receptor, which is a promising target for treating inflammatory diseases. nih.govnih.gov

Table 4: CCR1 Binding Affinity of a 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone Derivative

| Compound | Target | Binding Affinity (IC₅₀) |

|---|

Data sourced from reference nih.gov

Androgen Receptor (AR) Transcriptional Activity Modulation

The androgen receptor (AR) is a crucial transcription factor in the progression of prostate cancer. nih.govmdpi.com The this compound scaffold has been incorporated into novel nonsteroidal selective androgen receptor modulators (SARMs). One such compound, ACP-105, was identified from a high-throughput screening and demonstrated potent partial agonist activity relative to testosterone. lu.se

From the same series of compounds, potent antiandrogens were also discovered. lu.se One particular compound exhibited antagonist activity at the AR T877A mutant, which is implicated in prostate cancer. lu.se This highlights the ability of this chemical scaffold to produce compounds that can modulate AR transcriptional activity, offering potential therapeutic avenues for prostate cancer. lu.se

Retinoic Acid Receptor-Related Orphan Receptor C (RORc/RORγ) Inverse Agonism

Retinoic acid receptor-related orphan receptor C (RORc or RORγ) is a nuclear receptor that plays a significant role in the production of interleukin-17 (IL-17), making it a target for treating inflammatory diseases. nih.govnih.gov A potent, selective, and orally bioavailable RORc inverse agonist, GNE-3500 (1-{4-[3-fluoro-4-((3S,6R)-3-methyl-1,1-dioxo-6-phenyl- nih.govnih.govthiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone), has been developed from a tertiary sulfonamide starting point. nih.gov

GNE-3500 exhibited favorable RORc cellular potency with 75-fold selectivity for RORc over other ROR family members and over 200-fold selectivity against a panel of 25 other nuclear receptors in a cell-based assay. nih.gov This demonstrates that the this compound moiety can be a key structural element in the design of potent and selective RORc inverse agonists. nih.gov

Table 5: Selectivity Profile of GNE-3500

| Selectivity | Fold-Selectivity |

|---|---|

| RORc over other ROR family members | 75-fold |

Data sourced from reference nih.gov

Adenosine (B11128) A2A Receptor Inverse Agonism

The adenosine A2A receptor (A2AAR), a Gs-coupled receptor, is a significant target in pharmaceutical research. nih.gov While numerous agonists and antagonists have been developed, the exploration of inverse agonists among this compound derivatives is an emerging area. nih.govnih.gov Inverse agonists are unique in their ability to decrease the basal, constitutive activity of a receptor, a property that distinguishes them from neutral antagonists which only block agonist binding.

The structural characteristics of ligands play a crucial role in determining their functional activity at the A2AAR. For instance, studies on various adenosine derivatives have shown that specific substitutions can shift a compound's profile from agonism to antagonism or even inverse agonism. nih.gov While direct evidence for inverse agonism of this compound derivatives at the A2AAR is still developing, the known structure-activity relationships (SAR) for A2AAR ligands provide a framework for designing such molecules. nih.govresearchgate.net The key to achieving inverse agonism often lies in stabilizing a specific inactive conformation of the receptor. This can be influenced by the nature and positioning of substituents on the phenylpiperazine core.

Mechanistic Elucidation of Molecular Target Engagement

Understanding how these compounds interact with their molecular targets is fundamental to elucidating their pharmacological effects. This involves characterizing their functional activity at specific receptors, their ability to inhibit enzymes, and their impact on cellular gene expression.

Agonist and Antagonist Functional Characterization at Specific Receptors

Derivatives of the this compound scaffold have been shown to interact with a variety of receptors, exhibiting a range of functional activities from full agonism to antagonism. nih.govnih.gov The specific receptor subtype and the resulting functional outcome are highly dependent on the chemical modifications of the core structure.

For example, a series of N4-substituted 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazines, which share a similar piperazine core, demonstrated a spectrum of activities at the 5-HT1A receptor. nih.gov The functional profile was significantly influenced by the nature of the N4-substituent, ranging from full agonism to potent antagonism. nih.gov Similarly, studies on phenylpiperazinium compounds at nicotinic acetylcholine (B1216132) receptors (nAChRs) have shown that modifications to the phenyl ring and the piperazinium nitrogens dictate the agonist or antagonist properties at different nAChR subtypes. acs.org

In the context of the C-C chemokine receptor type 1 (CCR1), a G-protein coupled receptor involved in inflammatory conditions, 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone derivatives have been identified as antagonists. koreascience.krnih.gov Docking studies suggest that these compounds bind within the receptor's active site, with specific residues like Tyr113 playing a crucial role in anchoring the ligand through hydrogen bonding. nih.gov

Furthermore, research on 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ) has highlighted its affinity for the sigma-1 receptor (σ1R). rsc.orgrsc.orgnih.gov Docking and molecular dynamics simulations have shown that FEt-PPZ binds effectively to σ1R, and in vitro studies have confirmed its specificity through inhibition assays. rsc.orgrsc.orgnih.gov

The following table summarizes the functional characterization of selected this compound derivatives at various receptors.

| Derivative | Receptor Target | Functional Activity | Key Findings |

| 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone derivatives | CCR1 | Antagonist | Docking studies indicate interaction with active site residues, such as Tyr113. nih.gov |

| 1-(4-(4-(2-Fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ) | Sigma-1 (σ1R) | Ligand (Affinity) | Shows good affinity and specificity for σ1R in docking and in vitro studies. rsc.orgrsc.orgnih.gov |

| N4-substituted 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazines | 5-HT1A | Agonist/Antagonist | The N4-substituent determines the functional profile, from full agonism to antagonism. nih.gov |

| Phenylpiperazinium compounds | nAChRs | Agonist/Antagonist | Phenyl ring and piperazinium nitrogen substitutions dictate activity at different nAChR subtypes. acs.org |

Enzyme Inhibition Studies (e.g., inducible nitric oxide synthase, cyclooxygenase-2)

Beyond receptor modulation, derivatives of this compound have been investigated for their ability to inhibit key enzymes involved in inflammatory processes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). core.ac.uknih.gov

Inducible Nitric Oxide Synthase (iNOS) Inhibition:

Overexpression of iNOS is implicated in various inflammatory and pathological conditions. nih.gov Certain nonsteroidal anti-inflammatory drugs (NSAIDs) have been shown to inhibit the expression of iNOS. core.ac.ukresearchgate.net For instance, studies on nitroxybutylester derivatives of NSAIDs demonstrated a marked attenuation of lipopolysaccharide (LPS)-induced nitrite (B80452) production in macrophage cell lines, indicating an inhibition of the iNOS pathway. core.ac.ukresearchgate.net This inhibition was found to occur at the level of iNOS expression rather than by direct interaction with the enzyme's active site. core.ac.ukresearchgate.net While direct studies on this compound derivatives are needed, the established role of related structures in modulating iNOS provides a basis for future investigation.

Cyclooxygenase-2 (COX-2) Inhibition:

Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. nih.gov A series of 2-phenylpyran-4-ones, which can be considered structurally related to the phenylpiperazine class, were evaluated for their COX-2 inhibitory activity. nih.gov Structure-activity relationship studies revealed that compounds with a p-methylsulfone group on the 2-phenyl ring exhibited potent and selective COX-2 inhibition. nih.gov The introduction of a substituted phenoxy ring at another position further enhanced this activity. nih.gov These findings highlight the potential for designing selective COX-2 inhibitors based on scaffolds that can accommodate similar pharmacophoric features as the this compound core.

The table below presents data on the enzyme inhibitory activity of related compound classes.

| Compound Class | Enzyme Target | Key Findings |

| Nitroxybutylester derivatives of NSAIDs | Inducible Nitric Oxide Synthase (iNOS) | Inhibit LPS-induced iNOS expression in macrophages. core.ac.ukresearchgate.net |

| 2-Phenylpyran-4-ones | Cyclooxygenase-2 (COX-2) | p-Methylsulfone substitution on the phenyl ring leads to potent and selective COX-2 inhibition. nih.gov |

Modulation of Gene Expression Pathways at the Cellular Level

The pharmacological effects of this compound derivatives can also be mediated through the modulation of gene expression pathways. This cellular-level activity can be a downstream consequence of receptor binding or enzyme inhibition.

For example, the inhibition of iNOS expression by certain compounds directly impacts the transcription of the iNOS gene. core.ac.uk This is a critical mechanism as it prevents the synthesis of the enzyme, thereby reducing the production of nitric oxide. The regulation of iNOS gene expression is complex and can involve transcription factors such as NF-κB. core.ac.uk

Furthermore, the engagement of receptors like the mammalian target of rapamycin (B549165) (mTOR) by structurally related compounds can have profound effects on gene expression. nih.gov mTOR is a key regulator of cell growth, proliferation, and metabolism, and its inhibition can alter the expression of numerous genes involved in these processes. nih.gov While not a direct derivative, the study of Torin1, a potent mTOR inhibitor, showcases how complex heterocyclic scaffolds can modulate critical signaling pathways that ultimately control gene expression. nih.gov

The activation or antagonism of G-protein coupled receptors, a common target for phenylpiperazine derivatives, initiates intracellular signaling cascades that can lead to changes in gene transcription. These pathways often involve second messengers and protein kinases that ultimately regulate the activity of transcription factors, thereby altering the expression of specific genes.

Computational Chemistry and in Silico Modeling of 1 4 Phenylpiperazin 1 Yl Ethanone Derivatives

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is widely used to understand the interactions between 1-(4-phenylpiperazin-1-yl)ethanone derivatives and their biological targets.

Research on a series of 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone derivatives as C-C chemokine receptor type 1 (CCR1) antagonists utilized molecular docking to elucidate their binding mechanism. The docking results highlighted that the most active molecule in the series formed a crucial hydrogen bond with the residue Tyr113, which is believed to anchor the ligand within the active site of the CCR1 receptor nih.gov.

In another study, novel phenylpiperazine derivatives of 1,2-benzothiazine were designed as potential anticancer agents. Molecular docking simulations revealed that these compounds could bind to both the DNA-Topo II complex and the minor groove of DNA nih.gov. For instance, the compound BS230, which contains a 1-(3,4-dichlorophenyl)piperazine moiety, demonstrated the ability to form hydrogen bonds and π-type interactions with amino acid residues in the nucleic acids binding domain and with DNA bases nih.govmdpi.com.

Furthermore, docking studies on arylpiperazine derivatives as androgen receptor (AR) antagonists showed that the binding was primarily driven by hydrophobic interactions within the AR ligand-binding pocket nih.gov. The derivative identified as compound 21, which features a 4-chlorophenylpiperazine group, exhibited the highest binding affinity for the AR nih.gov.

The binding mechanisms of nine N-phenylpiperazine derivatives with the α1A-adrenoceptor were also investigated using molecular docking. The results indicated that the binding was driven by the formation of hydrogen bonds and electrostatic forces with key residues such as Asp106, Gln177, Ser188, Ser192, and Phe193 rsc.org.

| Derivative Series | Target Receptor | Key Interacting Residues | Primary Driving Forces for Binding |

|---|---|---|---|

| 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanones | CCR1 | Tyr113 | Hydrogen Bonding |

| Phenylpiperazine derivatives of 1,2-benzothiazine | DNA-Topo II complex and DNA minor groove | Aspartic acid residues, DNA bases (e.g., DT9, DA12) | Hydrogen Bonding, π-π Stacking |

| Arylpiperazine derivatives | Androgen Receptor (AR) | Not specified | Hydrophobic Interactions |

| N-phenylpiperazine derivatives | α1A-adrenoceptor | Asp106, Gln177, Ser188, Ser192, Phe193 | Hydrogen Bonding, Electrostatic Forces |

Molecular Dynamics Simulations for Conformational Analysis and Binding Mode Stability

Molecular dynamics (MD) simulations provide a deeper understanding of the conformational changes and the stability of ligand-receptor complexes over time. These simulations have been applied to study phenylpiperazine derivatives to analyze their dynamic behavior upon binding to their targets.

In a study focused on the eukaryotic initiation factor 4A1 (eIF4A1), extended MD simulations were employed to analyze the conformational changes of the protein upon binding of a novel phenyl-piperazine pharmacophore nih.govacs.org. The simulations were able to recreate the opening and closing of this helicase, which is crucial for its function, upon ATP binding nih.govacs.org. These computational models were instrumental in identifying a tractable lead-like phenyl-piperazine scaffold that targets the ATP-binding site of eIF4A1 nih.gov.

The crystal structure of 1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone reveals that the piperazine (B1678402) ring adopts a chair conformation nih.govresearchgate.net. MD simulations can further explore the conformational landscape of this and related derivatives in a solvated environment, providing insights into the flexibility of the molecule and how different substituents might influence its preferred conformations for receptor binding.

Conformational analysis of piperazine analogs has also been performed using random search algorithms with implicit solvent models. These studies have shown that solvation does not significantly alter the location of conformational minima for the investigated analogs, although it can narrow the range of torsional angles for some energy minima njit.edu.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the activity of new derivatives and for understanding the structural features that are important for their biological function.

A 3D-QSAR study was performed on a series of 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone derivatives targeting the CCR1 receptor. Both ligand-based and receptor-guided CoMFA (Comparative Molecular Field Analysis) models were developed, yielding statistically significant models nih.gov. The contour maps generated from these models identified favorable steric and electrostatic regions for high-affinity binding, providing a roadmap for the design of more potent CCR1 antagonists nih.gov.

Similarly, a QSAR analysis was conducted on derivatives of spiroethyl phenyl(substituted)piperazine with antagonistic activity at the 5-HT1A and adrenergic α1d receptors. The derived correlation equation revealed that for the 5-HT1A receptor, substituents with higher molar refraction and a positive field effect at the 3-position of the phenyl ring are beneficial for binding affinity tandfonline.com. Conversely, for the adrenergic α1d receptor, a less bulky group at the 3-position was found to be advantageous tandfonline.com.

Another 3D-QSAR study using CoMFA on bicyclohydantoin-phenylpiperazines with affinity for 5-HT1A and alpha 1 receptors provided insights into the structural requirements for selectivity nih.gov. The models indicated that while substitution at the ortho position with a group having a negative potential is favorable for both receptors, the meta position plays a key role in selectivity. The 5-HT1A receptor can accommodate bulkier substituents at the meta position compared to the more sterically restricted alpha 1 receptor nih.gov.

Hologram QSAR (HQSAR) analysis has also been applied to a series of 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone derivatives targeting CCR1. The resulting model showed good predictive ability, and the contribution maps highlighted the atomic contributions to the inhibitory effect, explaining the high activity of certain compounds in the series koreascience.krkisti.re.kr.

| Derivative Series | Target Receptor(s) | QSAR Method | Key Structural Requirements for High Affinity/Selectivity |

|---|---|---|---|

| 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanones | CCR1 | 3D-QSAR (CoMFA) | Favorable steric and electrostatic regions identified by contour maps. |

| Spiroethyl phenyl(substituted)piperazine derivatives | 5-HT1A and α1d | QSAR | 5-HT1A: Higher molar refraction and positive field effect at the 3-position. α1d: Less bulky group at the 3-position. |

| Bicyclohydantoin-phenylpiperazines | 5-HT1A and α1 | 3D-QSAR (CoMFA) | Ortho-substitution with a negative potential group is favorable for both. Meta-position is crucial for selectivity, with 5-HT1A accommodating bulkier groups. |

| 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanones | CCR1 | HQSAR | Atomic contribution maps identified key fragments responsible for inhibitory activity. |

Homology Modeling of Relevant Receptor Structures for Ligand Design

When the experimental 3D structure of a target receptor is not available, homology modeling can be used to construct a theoretical model based on the known structure of a homologous protein. This approach has been crucial for enabling structure-based drug design for targets of this compound derivatives.

In the study of 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone derivatives as CCR1 antagonists, a homology model of the CCR1 receptor was built. This was necessary because CCR1 is a G-Protein Coupled Receptor (GPCR), for which obtaining crystal structures can be challenging nih.gov. The model was constructed using a template structure with high sequence identity and resolution, and it served as the basis for the subsequent molecular docking studies that elucidated the ligand-receptor interactions nih.gov.

Similarly, for the investigation of N-phenylpiperazine derivatives binding to the α1A-adrenoceptor, a homology model of the receptor's three-dimensional structure was created. The crystal structure of the human β2-adrenoceptor was used as a template for this purpose researchgate.net. This model was then used in docking simulations to predict the binding behaviors of the phenylpiperazine derivatives rsc.org.

Homology modeling was also employed to create a structural model of the human form of eIF4A1, using the crystal structure of the yeast eIF4A1 protein as a template. This model was essential for the subsequent molecular dynamics simulations and virtual screening efforts that led to the discovery of a novel phenyl-piperazine inhibitor nih.govacs.org.

Pharmacophore Generation and Virtual Screening Methodologies

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. These models can then be used as queries for virtual screening of large compound databases to identify new potential ligands.

The arylpiperazine moiety itself is considered a key pharmacophoric fragment for compounds active at dopaminergic, adrenergic, and serotonergic receptors jetir.org. In the context of designing new ligands, pharmacophore models can be generated based on the structure of known active compounds or from the ligand-receptor complex.

Structure-based pharmacophore models can be developed from the interactions observed in docked complexes of this compound derivatives with their target receptors. These models, which may include features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, can then be used to search for novel scaffolds that fit the pharmacophoric requirements. This approach has the potential to identify structurally diverse compounds with the desired biological activity.

Virtual screening, often in conjunction with pharmacophore modeling and molecular docking, is a powerful tool for hit identification. In silico methods are used to screen large libraries of compounds to select a smaller subset of molecules that are most likely to be active. This significantly reduces the time and cost associated with experimental high-throughput screening.

Pre Clinical Pharmacological Profiling of 1 4 Phenylpiperazin 1 Yl Ethanone Derivatives in Vitro and in Vivo Non Human

In Vitro Biological Activity Assessments

Antiproliferative Activity against Cancer Cell Lines

The potential of 1-(4-phenylpiperazin-1-yl)ethanone derivatives as anticancer agents has been investigated against various cancer cell lines.

MCF-7 (Human Breast Cancer Cell Line):

Research has shown that certain derivatives of this compound exhibit antiproliferative activity against MCF-7 human breast cancer cells. For instance, some studies have identified that the substitution pattern on the phenylpiperazine moiety significantly influences the cytotoxic effects. While specific IC50 values are dependent on the exact molecular structure of the derivative, the overarching finding is that this class of compounds can inhibit the proliferation of MCF-7 cells. nih.gov The overexpression of the sigma-1 receptor (σ1R) in various cancers, including breast cancer, makes it a viable target for diagnostic and therapeutic agents. rsc.orgnih.gov Docking studies have identified 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone (PPZ) as a potential ligand for targeting σ1R. rsc.orgnih.gov Its fluorinated analog, 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ), has also demonstrated good affinity towards σ1R in docking and molecular dynamics simulation studies. rsc.orgnih.gov

C4-2 (Prostate Cancer Cell Line):

While direct studies on C4-2 prostate cancer cells are not extensively detailed in the provided results, the broader class of piperazine (B1678402) derivatives has been investigated for antitumor activity against various cancer types, including prostate cancer. researchgate.net The general understanding is that the phenylpiperazine scaffold is a key pharmacophore in the design of anticancer agents.

Interactive Table: Antiproliferative Activity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line | Observed Effect | Reference |

| 1-(4-(4-Hydroxyphenyl)piperazin-1-yl)ethanone (PPZ) | General (targeting σ1R) | Potential ligand for targeting σ1R overexpressed in cancers. | rsc.org, nih.gov |

| 1-(4-(4-(2-Fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ) | General (targeting σ1R) | Good affinity towards σ1R, suggesting potential as a cancer imaging agent. | rsc.org, nih.gov |

| Pomegranate Peel Extract (contains polyphenols) | MCF-7 | IC50 value of 130±4.5 μg mL-1. | nih.gov |

Anti-inflammatory Assays

The anti-inflammatory potential of this compound derivatives has been primarily assessed through their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Nitric Oxide Release Inhibition in RAW 264.7 Macrophage Cells:

Derivatives of this compound have been evaluated for their capacity to suppress the inflammatory response by measuring the inhibition of nitric oxide (NO) production in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS). mdpi.comnih.govnih.gov NO is a key pro-inflammatory mediator, and its overproduction is associated with various inflammatory diseases. mdpi.com

Studies on a series of pyridylpyrazole derivatives, which share structural similarities with the phenylpiperazine scaffold, demonstrated significant inhibition of NO production. mdpi.com For example, compounds 1f and 1m from this series were identified as potent inhibitors of PGE2 production, with compound 1m also showing a 37% reduction in NO production at a concentration of 10 μM. mdpi.com This suggests that the core structure is amenable to modifications that can enhance anti-inflammatory activity. The mechanism of action is often linked to the downregulation of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production during inflammation. mdpi.complos.org

Interactive Table: Anti-inflammatory Activity of this compound Analogs

| Compound/Derivative | Assay | Cell Line | Key Findings | Reference |

| Pyridylpyrazole derivative 1m | Nitric Oxide Inhibition | RAW 264.7 | 37% inhibition of NO production at 10 μM. | mdpi.com |

| Pyridylpyrazole derivative 1f | PGE2 Production Inhibition | RAW 264.7 | Potent inhibitor of PGE2 production. | mdpi.com |

| Ascofuranone (AF) | Nitric Oxide Inhibition | RAW 264.7 | Dose-dependently reduced NO production. | plos.org |

| Quercetin Nanosuspension | Nitric Oxide Inhibition | RAW 264.7 | Significantly reduced NO production. | mdpi.com |

Antimicrobial Evaluations

The antimicrobial properties of this compound derivatives have been explored against a range of bacteria and fungi. The piperazine ring is a common feature in many antimicrobial agents. researchgate.netnih.gov

Antibacterial and Antifungal Properties:

Numerous studies have synthesized and evaluated derivatives of this compound for their antibacterial and antifungal activities. researchgate.netmdpi.com These compounds have been tested against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

For instance, a series of 1,3,5-trisubstituted-2-pyrazolines, which can be conceptually related to phenylpiperazine derivatives, were synthesized and showed notable antitubercular activity, though they were inactive against other bacteria and fungi. researchgate.net In another study, phenylthiazole derivatives containing a 1,3,4-thiadiazole (B1197879) thione moiety displayed moderate to excellent antifungal activities against several plant pathogenic fungi. mdpi.com The specific substitutions on the phenyl and thiazole (B1198619) rings were found to significantly impact the antimicrobial potency. mdpi.com

Interactive Table: Antimicrobial Activity of this compound and Related Derivatives

| Compound Class | Organism Type | Key Findings | Reference |

| Piperazine derivatives | General | Important pharmacophore for antibacterial and antifungal agents. | nih.gov, researchgate.net |

| 1,3,5-Trisubstituted-2-pyrazolines | Bacteria (Mycobacterium) | Some compounds exhibited antitubercular activity. | researchgate.net |

| Phenylthiazole derivatives with 1,3,4-thiadiazole thione | Fungi | Moderate to excellent antifungal activity against phytopathogenic fungi. | mdpi.com |

Anticonvulsant Screening in Established In Vitro Models

Derivatives of this compound have been designed and synthesized as potential anticonvulsant agents.

Established In Vitro Models:

While the primary evaluation of anticonvulsant activity is typically conducted through in vivo models, in vitro studies are crucial for elucidating the mechanism of action. For several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, in vitro studies have focused on their interaction with neuronal voltage-sensitive sodium channels (site 2). nih.gov One of the most potent derivatives from this series, compound 20 , was identified as a moderate binder to these channels, suggesting that modulation of sodium channel activity is a potential mechanism for its anticonvulsant effects. nih.gov

Further research on other related structures, such as derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione, has also implicated the involvement of voltage-gated sodium and calcium channels, as well as the GABA transporter (GAT), in their anticonvulsant action. mdpi.com

In Vivo Efficacy Studies in Non-Human Animal Models

Evaluation in Pain Models

The analgesic potential of this compound derivatives has been assessed in various non-human animal models of pain.

Writhing Test:

The acetic acid-induced writhing test is a common screening method for peripheral analgesic activity. Several studies have demonstrated that derivatives of this compound and related heterocyclic compounds significantly reduce the number of writhes in mice, indicating their potential as pain relievers. researchgate.netresearchgate.netnih.gov For example, some enaminonitrile derivatives of antipyrine (B355649) exhibited significant analgesic activity in this model. researchgate.net Similarly, triazine derivatives have been shown to potently inhibit writhing, with some compounds showing activity comparable or even superior to the standard drug, diclofenac (B195802) sodium. researchgate.netnih.gov

Hot-Plate Test:

The hot-plate test is used to evaluate central analgesic activity. In this test, the latency to a pain response (e.g., paw licking or jumping) when the animal is placed on a heated surface is measured. Studies on various heterocyclic compounds, including those with structural similarities to phenylpiperazine derivatives, have shown significant increases in reaction time, indicating a centrally mediated analgesic effect. researchgate.netnih.govnih.gov For instance, some triazine derivatives demonstrated a significant antinociceptive effect in the hot-plate test. nih.gov

Interactive Table: Analgesic Activity of this compound Analogs in Animal Models

| Compound Class | Pain Model | Animal | Key Findings | Reference |

| Enaminonitrile derivatives of antipyrine | Writhing Test | Mice | Significant analgesic activity. | researchgate.net |

| Triazine derivatives | Writhing Test | Mice | Good analgesic activity, some comparable to diclofenac sodium. | researchgate.net, nih.gov |

| Triazine derivatives | Hot-Plate Test | Mice | Significant antinociceptive effect. | nih.gov |

| Dalbergia saxatilis extract | Writhing Test | Mice | Significant reduction in writhes. | nih.gov |

Assessment in Neuropsychiatric Models (e.g., antipsychotic activity, memory, anxiety)

Derivatives of this compound have been investigated for their potential to modulate behaviors relevant to neuropsychiatric conditions such as psychosis, anxiety, and cognitive deficits in animal models.

One derivative, 1-(4-(2-(4-Phenylpiperazin-1-yl)ethoxy)phenyl)ethanone , has been synthesized and proposed as a potent neuroleptic agent for the treatment of psychosis quickcompany.in. While detailed in vivo data from specific models of antipsychotic activity are limited in the public domain, the foundational structure is common in compounds targeting dopamine (B1211576) and serotonin (B10506) receptors, which are crucial in the mechanism of action of many antipsychotic drugs.

In the broader class of phenylpiperazine derivatives, extensive research has demonstrated effects on anxiety and memory. For instance, the compound 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032) , which shares the phenylpiperazine core, has shown significant anxiolytic-like activity in rodent models. nih.gov This activity was observed in the elevated plus-maze and light-dark box tests, where the compound increased exploratory behavior in the aversive arms and compartments. nih.gov Notably, this anxiolytic effect was achieved without impairing memory, as assessed by the step-down test. nih.gov The mechanism of this anxiolytic effect appears to be mediated through benzodiazepine (B76468) and nicotinic pathways. nih.gov

Another line of research on different phenylpiperazine derivatives, specifically 7-phenylpiperazinylalkyl-1,3-dimethyl-purine-2,6-dione derivatives , has also revealed potent anxiolytic and antidepressant-like properties in mouse models. nih.gov Compounds from this series demonstrated effects comparable to or greater than the reference anxiolytic drug, diazepam, in the four-plate test. nih.gov

The table below summarizes the findings for a related phenylpiperazine derivative in models of anxiety.

| Compound | Animal Model | Test | Key Findings | Reference |

| 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032) | Mice | Elevated Plus Maze | Increased entries and time spent in open arms | nih.gov |

| 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032) | Mice | Light-Dark Box | Increased transitions and time spent in the light area | nih.gov |

| 7-phenylpiperazinylalkyl-1,3-dimethyl-purine-2,6-dione derivatives | Mice | Four-Plate Test | Displayed potential anxiolytic-like properties | nih.gov |

Regarding memory, while some derivatives like LQFM032 did not show mnemonic alterations nih.gov, other novel N,N'-disubstituted piperazine derivatives have been designed to combat neurodegenerative diseases like Alzheimer's, where memory impairment is a key feature. These compounds have been shown to preserve memory in preclinical models of the disease nih.gov.

Modulation of Specific Biological Pathways and Physiological Responses in Animal Models

The biological activity of this compound derivatives is often attributed to their interaction with various receptors and signaling pathways in the central nervous system. Many antipsychotic agents with a similar structural backbone exhibit high affinity for dopamine D2 and serotonin 5-HT2A receptors. nih.gov The interplay between these receptor systems is a cornerstone of the therapeutic action of atypical antipsychotics.

For example, paliperidone, the active metabolite of risperidone (B510) and a benzisoxazole derivative with a piperidine (B6355638) structure analogous to the piperazine ring, is a potent antagonist of both dopamine D2 and serotonin 5-HT2A receptors. nih.gov It also shows affinity for adrenergic (α1 and α2) and histaminergic (H1) receptors, while lacking affinity for cholinergic muscarinic receptors. nih.gov This multi-receptor binding profile contributes to its therapeutic effects and side-effect profile.

The anxiolytic-like effects of the related compound LQFM032 were found to be antagonized by flumazenil, a benzodiazepine receptor antagonist, and mecamylamine, a nicotinic acetylcholine (B1216132) receptor antagonist, suggesting the involvement of these pathways in its pharmacological action. nih.gov

Furthermore, some phenylpiperazine derivatives have been investigated for their role as antagonists of the C-C chemokine receptor type 1 (CCR1), which is implicated in inflammatory processes and has been studied in the context of neuroinflammatory conditions like Alzheimer's disease. nih.gov

The table below outlines the interaction of related phenylpiperazine derivatives with specific biological pathways.

| Compound/Class | Biological Target/Pathway | Implication | Reference |

| Paliperidone (related structure) | Dopamine D2 and Serotonin 5-HT2A receptor antagonism | Antipsychotic activity | nih.gov |

| Paliperidone (related structure) | Adrenergic α1 and α2, and Histamine (B1213489) H1 receptor antagonism | Contribution to therapeutic effects and side effects | nih.gov |

| 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032) | Benzodiazepine and Nicotinic pathways | Anxiolytic-like activity | nih.gov |

| 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone (B97240) derivatives | C-C chemokine receptor type 1 (CCR1) antagonism | Anti-inflammatory potential | nih.gov |

Pharmacokinetic Characterization in Animal Models (e.g., in vivo PK and PK/PD models)

For instance, olanzapine, a thienobenzodiazepine with a piperazine moiety, exhibits approximately 85% absorption after oral administration, with a first-pass metabolism that results in about 60% oral bioavailability. nih.gov It has a long mean half-life of 33 hours in healthy individuals and is extensively bound to plasma proteins. nih.gov

In silico ADME evaluations of a related compound, '2-(4-allylpiperazin-1-yl)-1-(1-(4-nitrophenyl)-1H-tetrazol-5-yl) ethanone' , predicted favorable in vivo drug absorption and permeation characteristics, complying with criteria for drug-likeness such as appropriate molecular weight, polarity, and lipophilicity. researchgate.net

Biodistribution studies of a radiolabeled derivative, [18F]FEt-PPZ (1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone) , in melanoma-tumor-bearing mice showed significant uptake in the tumor, with excretion occurring via hepatic and renal routes. rsc.org While this study was focused on tumor imaging, it provides valuable information on the distribution and clearance pathways of a closely related derivative.

The table below summarizes the available pharmacokinetic data for related compounds.

| Compound | Animal Model | Parameter | Finding | Reference |

| Olanzapine (related structure) | Humans (for reference) | Oral Bioavailability | ~60% | nih.gov |

| Olanzapine (related structure) | Humans (for reference) | Mean Half-life | 33 hours | nih.gov |

| Olanzapine (related structure) | Humans (for reference) | Plasma Protein Binding | ~93% | nih.gov |

| '2-(4-allylpiperazin-1-yl)-1-(1-(4-nitrophenyl)-1H-tetrazol-5-yl) ethanone' | In silico | ADME Prediction | Favorable absorption and permeation predicted | researchgate.net |

| [18F]FEt-PPZ | Mice | Biodistribution | Hepatic and renal excretion | rsc.org |

Medicinal Chemistry and Lead Optimization Strategies for 1 4 Phenylpiperazin 1 Yl Ethanone Analogs

Rational Design Principles for Novel Derivatives with Improved Efficacy

Rational design is a cornerstone in the development of new derivatives of 1-(4-phenylpiperazin-1-yl)ethanone, aiming to enhance their therapeutic effectiveness. researchgate.netnih.gov This methodology relies on a deep understanding of the target's three-dimensional structure and the molecular interactions that facilitate ligand binding. A primary strategy is the deliberate modification of the phenylpiperazine core to boost affinity and selectivity for the intended biological target. nih.gov

A significant area of this research has been the creation of antagonists for the histamine (B1213489) H4 receptor (H4R) and topoisomerase II (Topo II) inhibitors, which are implicated in inflammatory responses and cancer, respectively. nih.govmdpi.com For instance, studies have shown that introducing different substituents to the phenyl ring of the this compound scaffold can greatly affect a compound's binding affinity. nih.govmdpi.com In the pursuit of anticancer agents, derivatives with two chlorine atoms on the phenyl ring demonstrated significantly higher cytotoxicity than those with fluorine or trifluoromethyl substituents. nih.govmdpi.com

Moreover, the acetyl group of the core structure offers another point for modification. Researchers have replaced this group with various other chemical units to probe the structure-activity relationship (SAR) and improve the compound's interaction with the receptor's binding pocket. scirp.org These rational design tactics are geared towards producing derivatives with optimized pharmacodynamic and pharmacokinetic profiles, ultimately leading to better therapeutic agents. nih.gov

Identification and Optimization of Lead Compounds from Compound Libraries

The discovery and refinement of lead compounds from large chemical libraries are fundamental to drug discovery programs that utilize the this compound scaffold. The process often starts with high-throughput screening (HTS) of these libraries against a biological target to find "hit" compounds that show a desirable level of activity. nih.gov

Following the identification of initial hits, a methodical lead optimization phase commences. This entails the synthesis and assessment of a series of analogs to build a detailed structure-activity relationship (SAR). For example, in the quest for new 5-HT1A receptor agonists, scientists have created and tested numerous derivatives of this compound. researchgate.net These investigations have shown that changes to both the phenyl ring and the piperazine (B1678402) nitrogen can significantly influence affinity and functional activity at the receptor. researchgate.net

A notable success story is the development of Naftopidil, a drug for benign prostatic hyperplasia, which features a modified phenylpiperazine structure. nih.govwikipedia.org The path from an initial hit to a final drug candidate is marked by iterative cycles of design, synthesis, and biological testing to improve potency, selectivity, and drug-like characteristics while minimizing off-target activities. nih.gov

Application of Bioisosteric Replacements and Scaffold Modifications in Analog Design

Bioisosteric replacement and scaffold modification are key strategies in medicinal chemistry for refining the characteristics of drug candidates. capes.gov.brnih.govresearchgate.net Within the realm of this compound analogs, these methods are used to enhance properties like potency, selectivity, metabolic stability, and oral bioavailability. researchgate.net

Bioisosterism entails swapping an atom or group of atoms with another that possesses similar physical or chemical properties, which often results in similar biological activity. researchgate.netresearchgate.net For example, the phenyl ring of the core scaffold might be substituted with a bioisosteric heterocycle like pyridine (B92270) or pyrimidine. nih.gov This can alter the molecule's electronic and steric nature, potentially leading to better interactions with the target receptor. nih.gov